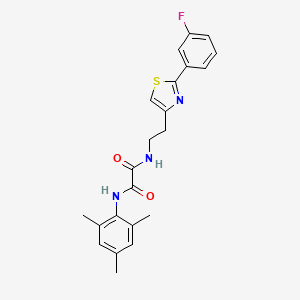
N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-mesityloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-mesityloxalamide” is a compound that belongs to a class of molecules known as thiazole derivatives . Thiazole derivatives are heterocycles containing a thiazole ring system and are known to exhibit a wide spectrum of biological activities . The molecular formula of this compound is C19H15F2N3O2S and it has a molecular weight of 387.4.
Synthesis Analysis
Thiazole derivatives, including “this compound”, are typically synthesized and characterized by spectral and analytical studies . A series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives have been synthesized .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a type of heterocycle. It also contains fluorophenyl and mesityloxalamide groups .Aplicaciones Científicas De Investigación
Electrochemical and Electrochromic Properties Research involving donor–acceptor type monomers with structural similarities to N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-mesityloxalamide demonstrates significant electrochemical activity and potential for electrochromic applications. These compounds exhibit distinct UV–vis absorption spectra and fluorescent properties due to the introduction of acceptor groups with different polarities, indicating potential for use in electrochromic devices and materials science studies (Hu et al., 2013).
Noncovalent Interactions in Drug Design The analysis of noncovalent interactions in N-substituted thiadiazole derivatives, which share a thiazole component with the compound of interest, provides valuable insights into the molecular design of drugs. Understanding these interactions can inform the development of more effective and selective therapeutic agents by exploiting specific molecular interactions (El-Emam et al., 2020).
Anticancer and Anti-HCV Agents Studies on celecoxib derivatives, which like this compound, contain thiazol-4-yl components, have shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives exhibit significant therapeutic potential, highlighting the role of such compounds in the development of new drugs (Küçükgüzel et al., 2013).
Imaging and Diagnostic Applications The synthesis and labeling of fluoromethyl analogs for imaging metabotropic glutamate subtype-5 receptors suggest potential diagnostic applications. Compounds structurally related to this compound could be used in positron emission tomography (PET) for the diagnosis and study of neurological disorders (Siméon et al., 2007).
Antimicrobial Activity The exploration of antimicrobial activities in compounds containing thiazole units provides insights into the development of new antimicrobial agents. Such studies underscore the potential of thiazol-4-yl and its derivatives in combating microbial resistance, offering a pathway to novel antibiotics (Desai et al., 2012).
Direcciones Futuras
Thiazole derivatives, including “N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-mesityloxalamide”, have potential for further study due to their wide range of biological activities . They could be explored for their potential uses in pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
Propiedades
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-13-9-14(2)19(15(3)10-13)26-21(28)20(27)24-8-7-18-12-29-22(25-18)16-5-4-6-17(23)11-16/h4-6,9-12H,7-8H2,1-3H3,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYAZXNNRHRPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2875184.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)
![2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2875189.png)

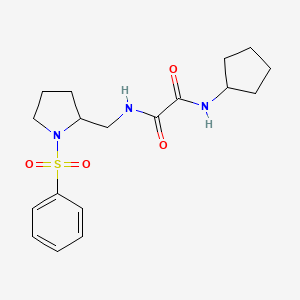
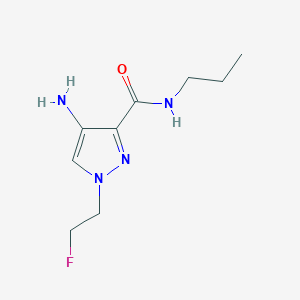

![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)
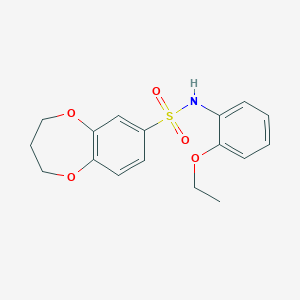
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2875198.png)
![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)

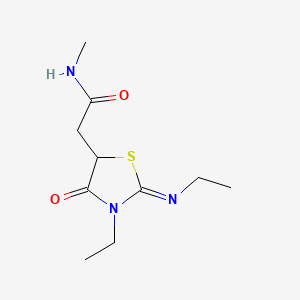
![4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2875206.png)
